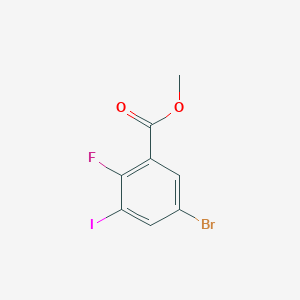

Methyl 5-bromo-2-fluoro-3-iodobenzoate

Description

BenchChem offers high-quality Methyl 5-bromo-2-fluoro-3-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-fluoro-3-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5BrFIO2 |

|---|---|

Molecular Weight |

358.93 g/mol |

IUPAC Name |

methyl 5-bromo-2-fluoro-3-iodobenzoate |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3 |

InChI Key |

QQCSEOUKQOXDJL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)I)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Methyl 5-bromo-2-fluoro-3-iodobenzoate

Executive Summary

Methyl 5-bromo-2-fluoro-3-iodobenzoate (CAS 1510575-52-6) is a high-value trisubstituted arene scaffold extensively utilized in medicinal chemistry, particularly in the discovery of kinase inhibitors and protein degraders (PROTACs). Its structural uniqueness lies in the orthogonal reactivity of its three halogen substituents (F, Br, I), enabling sequential, regioselective functionalization.

This guide provides a definitive technical analysis of this compound, detailing its synthesis via regiocontrolled iodination, its physical properties, and its application as a "linchpin" intermediate in convergent drug synthesis.

Chemical Identity & Physical Properties[1][2]

The compound is characterized by a dense halogenation pattern on the benzoate core. The presence of iodine at the C3 position, flanked by a fluorine atom and an ester group, creates a sterically crowded but electronically distinct environment ideal for selective cross-coupling.

| Property | Data |

| CAS Number | 1510575-52-6 |

| IUPAC Name | Methyl 5-bromo-2-fluoro-3-iodobenzoate |

| Molecular Formula | C₈H₅BrFIO₂ |

| Molecular Weight | 358.93 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62–66 °C (Typical range for analogs; verify experimentally) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in Water |

| Key Functional Groups | Aryl Iodide (C3), Aryl Bromide (C5), Aryl Fluoride (C2), Methyl Ester (C1) |

Synthetic Pathways & Rationale

The synthesis of Methyl 5-bromo-2-fluoro-3-iodobenzoate is a lesson in directing group effects. The most robust route involves the electrophilic iodination of the commercially available precursor, Methyl 5-bromo-2-fluorobenzoate .

Mechanism of Regioselectivity

The regiochemistry is dictated by the cooperative directing effects of the substituents:

-

Fluorine (C2): A strong ortho/para-director (resonance). It strongly activates C3 (ortho) and C5 (para). Since C5 is blocked by Bromine, C3 is the primary site of activation.

-

Methyl Ester (C1): A meta-director. It directs incoming electrophiles to C3 and C5. Again, C5 is blocked.

-

Bromine (C5): An ortho/para-director. It activates C4 and C6. However, these positions are deactivated by the meta-relationship with Fluorine.

Visualization: Synthetic Logic

The following diagram illustrates the synthesis and the electronic logic governing the transformation.

Caption: Figure 1. Synthesis of CAS 1510575-52-6 via regioselective electrophilic aromatic substitution driven by cooperative directing groups.

Experimental Protocol: Iodination Workflow

Objective: Synthesis of Methyl 5-bromo-2-fluoro-3-iodobenzoate from Methyl 5-bromo-2-fluorobenzoate.

Reagents:

-

Methyl 5-bromo-2-fluorobenzoate (1.0 equiv)[1]

-

N-Iodosuccinimide (NIS) (1.2 equiv)

-

Trifluoroacetic acid (TFA) (Solvent/Catalyst)

-

Acetonitrile (Optional co-solvent)[2]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-bromo-2-fluorobenzoate (e.g., 5.0 g, 21.5 mmol) in TFA (20 mL). Note: TFA serves to protonate NIS, generating the reactive I⁺ species.

-

Addition: Cool the solution to 0°C. Add NIS (5.8 g, 25.8 mmol) portion-wise over 15 minutes to avoid an exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.

-

Quench: Pour the reaction mixture carefully into ice-water (100 mL). Neutralize the excess acid with saturated NaHCO₃ solution (Caution: Gas evolution).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by the disappearance of yellow/brown color), followed by brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

-

Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the aromatic protons at C3/C4/C6 and the appearance of two distinct singlets (or doublets with small coupling) corresponding to H4 and H6. The shift of the H4 proton will be significantly deshielded due to the adjacent Iodine.

-

Reactivity Profile & Applications

The power of this scaffold lies in its Chemoselective Orthogonality . The three halogens react at vastly different rates under palladium-catalyzed conditions, allowing for the sequential construction of complex molecules.

-

First Functionalization (C3-Iodo): The C-I bond is the weakest and most labile. It undergoes Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heating, leaving the C-Br and C-F bonds intact.

-

Second Functionalization (C5-Bromo): Once the C3 position is substituted, the C-Br bond can be activated using more active catalysts (e.g., Pd(dtbpf)Cl₂) or higher temperatures.

-

Third Functionalization (C2-Fluoro): The fluorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr) by the ortho-ester and para-bromide (if still present). It can be displaced by primary or secondary amines to form indazoles or quinazolinediones.

Visualization: Sequential Functionalization Workflow

Caption: Figure 2. Chemoselective derivatization strategy exploiting the reactivity order I > Br > F.

Safety & Handling (MSDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Perform all operations in a fume hood. The iodination reaction involves TFA (corrosive) and NIS (irritant).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodides can degrade/discolor upon light exposure).

References

-

National Institutes of Health (NIH). (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Google Patents. (2023). CN117049963A: Preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.[3][4] Retrieved from

Sources

- 1. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

Spectroscopic data of Methyl 5-bromo-2-fluoro-3-iodobenzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-bromo-2-fluoro-3-iodobenzoate, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. In the absence of complete experimental spectra in the public domain, this guide leverages established spectroscopic principles and predictive methodologies to offer a detailed analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section delves into the theoretical underpinnings of the respective spectroscopic technique, presents a reasoned prediction of the spectral features, and provides a standardized experimental protocol for data acquisition. This document is intended to serve as a valuable resource for researchers working with this molecule or structurally similar compounds, aiding in structural elucidation, purity assessment, and the design of synthetic pathways.

Introduction: The Structural Landscape of a Polyhalogenated Aromatic Ester

Methyl 5-bromo-2-fluoro-3-iodobenzoate is a polysubstituted aromatic compound featuring a methyl ester and three different halogen atoms (bromine, fluorine, and iodine) attached to the benzene ring. The unique arrangement and diverse electronic properties of these substituents create a distinct chemical environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity, assessing its purity, and predicting its reactivity in further chemical transformations. This guide provides a detailed examination of the predicted spectroscopic data, offering insights into the structural nuances of this complex molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 5-bromo-2-fluoro-3-iodobenzoate is expected to show distinct signals for the aromatic protons and the methyl ester protons, with their chemical shifts and coupling patterns dictated by the electronic effects of the substituents.

Predicted ¹H NMR Spectrum and Interpretation

The benzene ring of Methyl 5-bromo-2-fluoro-3-iodobenzoate contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the halogens and the methyl ester group. The fluorine atom, being the most electronegative, will have a significant effect on the adjacent proton.

-

Aromatic Protons (Ar-H): We anticipate two signals in the aromatic region (typically δ 7.0-8.5 ppm).

-

The proton at the C4 position is expected to appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom at C2. The ortho coupling constant (³JHH) is typically in the range of 7-10 Hz, while the meta coupling to fluorine (⁴JHF) would be smaller, around 2-4 Hz.

-

The proton at the C6 position is expected to appear as a doublet, coupling with the proton at C4.

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | dd | ³JHH = 8.0 - 9.0, ⁴JHF = 2.0 - 3.0 |

| H-6 | 7.6 - 8.0 | d | ³JHH = 8.0 - 9.0 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of Methyl 5-bromo-2-fluoro-3-iodobenzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] The use of deuterated solvents is crucial to avoid large solvent signals that would overwhelm the analyte signals.[2]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in Methyl 5-bromo-2-fluoro-3-iodobenzoate will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and their positions on the aromatic ring.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear at the downfield end of the spectrum, typically in the range of δ 160-170 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have chemical shifts in the range of δ 110-160 ppm. The carbons directly attached to the electronegative halogens will be significantly affected. The carbon attached to the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet.

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear in the upfield region of the spectrum, typically around δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 162 - 168 |

| C-1 | 120 - 125 |

| C-2 (C-F) | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-3 (C-I) | 90 - 95 |

| C-4 | 135 - 140 |

| C-5 (C-Br) | 115 - 120 |

| C-6 | 130 - 135 |

| -OCH₃ | 52 - 55 |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A higher concentration of the sample is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (approximately 1.1%).[1] A concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is recommended.

-

Instrument Setup: The setup is similar to ¹H NMR, involving locking and shimming.

-

Data Acquisition:

-

A wider spectral width is needed to cover the larger range of ¹³C chemical shifts (e.g., 0-220 ppm).

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single peaks for each unique carbon.[3][4]

-

A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR, including Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6][7]

Predicted IR Spectrum and Interpretation

The IR spectrum of Methyl 5-bromo-2-fluoro-3-iodobenzoate is expected to show characteristic absorption bands for the carbonyl group of the ester, the aromatic ring, and the carbon-halogen bonds.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-O Stretch: An absorption band for the C-O single bond of the ester is expected in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Several medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the benzene ring.

-

Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

C-H Bending (out-of-plane): The substitution pattern on the benzene ring will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹).

-

C-X Stretches (X = F, Br, I): The carbon-halogen stretching vibrations will appear in the lower frequency region of the spectrum. The C-F stretch is typically in the 1000-1400 cm⁻¹ range, while C-Br and C-I stretches are found at lower wavenumbers, often below 800 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong, Sharp |

| Aromatic C=C Stretches | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ester) | 1200 - 1300 | Medium |

| C-F Stretch | 1000 - 1400 | Medium to Strong |

| C-Br Stretch | 600 - 700 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Solution Samples: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest and placed in a liquid sample cell.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure solvent) is recorded first.

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common ionization method where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[8][9] The resulting mass spectrum provides information about the molecular weight and the structure of the molecule.

Predicted Mass Spectrum and Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of Methyl 5-bromo-2-fluoro-3-iodobenzoate (C₈H₅BrFIO₂), which is approximately 388 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A significant fragment ion is expected at [M - 31]⁺, corresponding to the loss of a methoxy radical.

-

Loss of the methyl group (-CH₃): A fragment at [M - 15]⁺ may also be observed.

-

Loss of carbon monoxide (CO): The [M - 31]⁺ fragment may further lose a molecule of CO to give a fragment at [M - 31 - 28]⁺.

-

Halogen loss: Fragments corresponding to the loss of iodine ([M - 127]⁺) and bromine ([M - 79/81]⁺) are also possible, although cleavage of the C-I bond is generally more favorable than the C-Br bond.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.[8] For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

-

Ionization: In the ion source, the sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons.[10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Summary of Spectroscopic Data

The combination of these spectroscopic techniques provides a comprehensive characterization of Methyl 5-bromo-2-fluoro-3-iodobenzoate.

Table 4: Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Two aromatic proton signals (doublet and doublet of doublets) between δ 7.6-8.2 ppm; one methyl singlet around δ 3.8-4.0 ppm. |

| ¹³C NMR | Carbonyl carbon at δ 162-168 ppm; six aromatic carbons between δ 90-160 ppm (including a C-F doublet); one methyl carbon at δ 52-55 ppm. |

| IR | Strong C=O stretch at 1720-1740 cm⁻¹; aromatic C=C stretches at 1450-1600 cm⁻¹; C-O stretch at 1200-1300 cm⁻¹; C-F, C-Br, and C-I stretches in the fingerprint region. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 388/390 (isotopic pattern for Br); major fragments corresponding to the loss of -OCH₃, -I, and CO. |

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of California, Davis. 1H NMR Spectroscopy. [Link]

-

University of California, Davis. 13C NMR Spectroscopy. [Link]

-

University of California, Davis. Infrared Spectroscopy. [Link]

-

University of California, Davis. Mass Spectrometry. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sc.edu [sc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

Methyl 5-bromo-2-fluoro-3-iodobenzoate safety and handling

Technical Safety & Handling Guide: Methyl 5-bromo-2-fluoro-3-iodobenzoate

Executive Summary

Methyl 5-bromo-2-fluoro-3-iodobenzoate is a highly specialized tri-substituted arene building block used primarily in the synthesis of complex pharmaceutical agents, particularly Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. Its utility stems from its orthogonal reactivity profile : the presence of three distinct halogen/functional handles (iodine, bromine, and methyl ester) allows for sequential, regioselective functionalization.

However, this utility introduces specific stability and safety challenges. The C–I bond is photolabile, requiring strict light exclusion, while the polyhalogenated nature suggests potential acute toxicity and sensitizing properties. This guide outlines a self-validating handling protocol designed to preserve chemical integrity while ensuring operator safety.

Physicochemical Identity & Profile

Understanding the physical state is the first step in risk mitigation.

| Property | Specification | Technical Note |

| Chemical Structure | Methyl 5-bromo-2-fluoro-3-iodobenzoate | C₈H₅BrFIO₂ |

| Molecular Weight | 358.93 g/mol | High halogen content increases density. |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow (yellowing indicates iodine liberation). |

| Solubility | DMSO, DCM, Ethyl Acetate | Low water solubility; lipophilic. |

| Melting Point | ~45–55 °C (Predicted) | Low melting point requires cool storage to prevent sintering. |

| Reactivity | Electrophilic (Aryl Halide) | Susceptible to Pd-catalyzed cross-coupling; Ester susceptible to hydrolysis. |

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this exact isomer may be limited, standard safety protocols dictate treating polyhalogenated benzoates as High Potency / Toxic until proven otherwise (The Precautionary Principle).

GHS Classification (Derived from Structural Analogs):

-

Acute Toxicity, Oral (Category 3): H301 – Toxic if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 – Causes skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 – Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 – May cause respiratory irritation.[1][2][3]

Mechanistic Risk Insight: The benzylic ester and aryl halide moieties can act as alkylating agents or electrophiles in biological systems, potentially forming covalent bonds with nucleophilic protein residues (e.g., cysteine thiols). This is the mechanism behind potential skin sensitization.

Strategic Handling & Containment Protocols

To manage the risks identified above, a "Hierarchy of Controls" approach is required.

Engineering Controls (Primary Barrier)

-

ISO Class 5 Fume Hood: All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 0.5 m/s.

-

Static Control: Use an ionizing bar or anti-static gun during weighing. Polyhalogenated powders are prone to static charge, which can cause powder scattering and inhalation risk.

Personal Protective Equipment (PPE)

-

Hands: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) if dissolving in penetrating solvents like DCM.

-

-

Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for powders that may act as lachrymators.

-

Respiratory: If working outside a hood (not recommended), a P100 particulate respirator is required.

Operational Workflow Visualization

Figure 1: Standard Operating Procedure (SOP) flow for safe handling of halogenated intermediates.

Storage & Stability Protocols

The presence of the Carbon-Iodine (C-I) bond is the critical stability factor. The bond energy of C-I (~57 kcal/mol) is significantly lower than C-Br (~68 kcal/mol) or C-F (~116 kcal/mol), making it susceptible to homolytic cleavage by UV light.

Protocol:

-

Light Exclusion: Store in amber glass vials wrapped in aluminum foil.

-

Temperature: Store at 2–8°C (Refrigerator). While the compound is solid at room temperature, cold storage retards the rate of spontaneous dehalogenation.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. Oxygen can accelerate decomposition of radical intermediates formed by trace photolysis.

Application Context: Selective Functionalization

Why use this specific molecule? Its value lies in Chemo-selectivity . In drug discovery, researchers utilize the reactivity difference between the halogens to build complex scaffolds sequentially.

Reactivity Hierarchy:

-

C-I (Position 3): Most reactive. Undergoes Magnesium-Halogen exchange or Pd-catalyzed coupling (Suzuki/Sonogashira) at low temperatures/mild conditions.

-

C-Br (Position 5): Moderately reactive. Reacts under standard cross-coupling conditions after the C-I position is functionalized.

-

C-F (Position 2): Least reactive to coupling, but activates the ring for nucleophilic aromatic substitution (SNAr) if strong nucleophiles are used.

Figure 2: Sequential functionalization logic. The C-I bond is the "entry point" for the first modification.

Emergency Response & Waste Management

Spill Response:

-

Evacuate: Isolate the area for 10-15 minutes to allow dust to settle/vent.

-

PPE: Don full PPE including P100 respirator.

-

Neutralization: Do not use water (spreads contamination). Use a dedicated ChemSorb pad or vermiculite.

-

Cleaning: Wipe surfaces with 10% Sodium Thiosulfate solution (neutralizes potential iodine liberation) followed by ethanol.

Disposal:

-

Must be segregated into Halogenated Organic Waste streams.

-

Do NOT mix with strong acids or oxidizers (risk of toxic halogen gas evolution).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 5-bromo-2-iodobenzoate (Analogous Hazard Profile). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from [Link]

Sources

A Technical Guide to Methyl 5-bromo-2-fluoro-3-iodobenzoate: A Versatile Halogenated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-fluoro-3-iodobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. As a highly functionalized benzoic acid derivative, it serves as a versatile building block for the construction of complex molecular architectures. The strategic placement of three distinct halogen atoms—fluorine, bromine, and iodine—on the benzene ring provides orthogonal reactivity, enabling site-selective modifications through various cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed mechanistic reasoning, and its potential applications in drug discovery and materials science.

Chemical Identity and Core Properties

Methyl 5-bromo-2-fluoro-3-iodobenzoate is a compound whose utility is defined by its precise molecular structure and resulting chemical properties. The calculation of its molecular weight is fundamental to all stoichiometric considerations in synthesis and analysis.

1.1. Molecular Weight and Formula

The molecular formula for Methyl 5-bromo-2-fluoro-3-iodobenzoate is C₈H₅BrFIO₂ . Its molecular weight is derived by summing the atomic weights of its constituent atoms:

-

8 Carbon atoms: 8 x 12.011 u

-

5 Hydrogen atoms: 5 x 1.008 u

-

1 Bromine atom: 1 x 79.904 u

-

1 Fluorine atom: 1 x 18.998 u

-

1 Iodine atom: 1 x 126.904 u

-

2 Oxygen atoms: 2 x 15.999 u

This summation yields a precise molecular weight of 358.93 g/mol .[1]

1.2. Physicochemical Data Summary

All quantitative data for the compound are summarized in the table below for ease of reference. It is critical to note that while the molecular formula and weight are definitive, certain physical properties like boiling and melting points are often predicted based on computational models until experimentally verified.

| Property | Value | Source |

| CAS Number | 1510575-52-6 | [1] |

| Molecular Formula | C₈H₅BrFIO₂ | [1] |

| Molecular Weight | 358.93 g/mol | [1] |

| Predicted Boiling Point | 342.9 ± 42.0 °C | [1] |

| Predicted Density | 2.113 ± 0.06 g/cm³ | [1] |

| SMILES String | COC(=O)C1=C(F)C(I)=CC(Br)=C1 |

Proposed Synthesis and Mechanistic Insights

The core of this strategy relies on the powerful and well-documented Sandmeyer reaction , a cornerstone transformation for converting aromatic amines into aryl halides via a diazonium salt intermediate.[2][3] This method is particularly effective for introducing iodine into an aromatic ring.[4][5]

2.1. Proposed Synthetic Workflow

The proposed pathway involves three key transformations:

-

Esterification: Protection of the carboxylic acid to prevent unwanted side reactions.

-

Diazotization & Sandmeyer Iodination: Conversion of the amine to a diazonium salt, followed by displacement with iodide.

-

Electrophilic Bromination: Introduction of the final halogen with regiochemical control.

2.2. Detailed Experimental Protocol (Proposed)

Step 1: Esterification of 2-Fluoro-3-aminobenzoic Acid

-

Rationale: The initial esterification (Fischer esterification) serves two purposes. First, it protects the acidic carboxylic acid group from interfering with the diazotization reagents in the subsequent step. Second, the resulting ester group is an electron-withdrawing, meta-directing group, which, along with the ortho, para-directing fluorine atom, will help control the regioselectivity of the final bromination step.

-

Protocol:

-

To a solution of 2-fluoro-3-aminobenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude Methyl 2-fluoro-3-aminobenzoate.

-

Step 2: Sandmeyer Iodination

-

Rationale: The Sandmeyer reaction is a reliable method for installing a halide at the position of a former amino group.[6] The process involves in-situ formation of nitrous acid (from NaNO₂ and HCl) which converts the primary amine to a diazonium salt (Ar-N₂⁺). This salt is a superb leaving group (N₂) and is readily displaced by a nucleophile, in this case, iodide (I⁻) from potassium iodide.[4]

-

Protocol:

-

Suspend Methyl 2-fluoro-3-aminobenzoate (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq) and cool to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield crude Methyl 2-fluoro-3-iodobenzoate.

-

Step 3: Electrophilic Bromination

-

Rationale: The final step is an electrophilic aromatic substitution to install the bromine atom. The directing effects of the existing substituents must be considered. The fluorine at C2 and the iodine at C3 are ortho, para-directing. The methyl ester at C1 is meta-directing. The most activated position for electrophilic attack is C5, which is para to the strongly activating fluorine atom and meta to the deactivating ester group. This convergence of directing effects provides strong regiochemical control. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective system for this transformation.[7]

-

Protocol:

-

Dissolve Methyl 2-fluoro-3-iodobenzoate (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the low temperature.

-

Stir the reaction at 0-10°C for 2-4 hours, monitoring by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 5-bromo-2-fluoro-3-iodobenzoate.

-

Applications in Research and Drug Development

While specific, documented uses of Methyl 5-bromo-2-fluoro-3-iodobenzoate are not prevalent, its structure makes it an exceptionally valuable intermediate for creating novel chemical entities. Halogenated benzoic acids are foundational scaffolds in drug discovery.[3][5]

3.1. Scaffold for Sequential Cross-Coupling

The primary utility of this compound lies in the differential reactivity of its C-I and C-Br bonds in transition-metal-catalyzed cross-coupling reactions.

-

Reactivity Hierarchy: The C-I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the C-Br bond. This allows for selective functionalization at the C3 position via reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.[8][9]

This sequential approach enables the synthesis of highly complex, unsymmetrical biaryl and other substituted aromatic compounds, which are common motifs in active pharmaceutical ingredients (APIs). For example, a Suzuki coupling could be performed at the C3 position, followed by a Sonogashira coupling at the C5 position.

3.2. Role of Halogen Atoms in Drug Design

The introduction of halogen atoms into drug candidates can profoundly improve their pharmacological properties.[2]

-

Halogen Bonding: The heavier halogens (Br and I) can act as halogen bond donors, forming specific, stabilizing interactions with protein targets, thereby enhancing binding affinity and selectivity.[10]

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity Modulation: The halogens increase the molecule's lipophilicity, which can improve its ability to cross cell membranes.

Safety and Handling

No specific safety data for Methyl 5-bromo-2-fluoro-3-iodobenzoate is available. However, based on structurally related compounds like Methyl 5-bromo-2-iodobenzoate, appropriate precautions must be taken.[11]

-

Toxicity: Assumed to be harmful if swallowed, causing skin irritation and serious eye irritation.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or a face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Researchers must consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 7(15), 3397–3399. Available at: [Link]

-

Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

-

ResearchGate. (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media. Available at: [Link]

- Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

Naumkina, Y., et al. (2025). New forms of apremilast with halogen derivatives of benzoic acid. RSC Publishing. Available at: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

- Google Patents. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

PubChem. Methyl 3-bromo-5-iodobenzoate. Available at: [Link]

-

Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]

-

IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

-

Diao, T., & Garg, N. K. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles. Available at: [Link]

-

Bedford, R. B., et al. (2012). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry. Available at: [Link]

-

Wiley-VCH. 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Available at: [Link]

-

Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

Sources

- 1. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. nsd.pku.edu.cn [nsd.pku.edu.cn]

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-fluoro-3-iodobenzoate, a halogenated aromatic ester, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms, imparts distinct electronic and steric properties that are of considerable interest for the development of novel pharmaceuticals and functional materials. The interplay of these halogens can influence molecular interactions, metabolic stability, and reactivity, making a thorough understanding of its physical properties essential for its application and development.

This guide provides a comprehensive overview of the key physical properties of Methyl 5-bromo-2-fluoro-3-iodobenzoate, including its predicted characteristics and detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in drug discovery and chemical synthesis.

Predicted Physicochemical Properties

While extensive experimental data for Methyl 5-bromo-2-fluoro-3-iodobenzoate is not widely available in peer-reviewed literature, several key physical properties have been predicted based on its chemical structure. These predicted values, primarily sourced from chemical supplier databases, offer a valuable starting point for experimental design and handling of the compound.

| Property | Predicted Value | Source |

| CAS Number | 1510575-52-6 | ChemicalBook |

| Molecular Formula | C₈H₅BrFIO₂ | ChemicalBook |

| Molecular Weight | 358.93 g/mol | ChemicalBook |

| Boiling Point | 342.9 ± 42.0 °C | ChemicalBook |

| Density | 2.113 ± 0.06 g/cm³ | ChemicalBook |

Experimental Determination of Physical Properties

The following sections detail the standard, authoritative methodologies for the experimental determination of the key physical properties of Methyl 5-bromo-2-fluoro-3-iodobenzoate. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of a solid crystalline substance is a critical indicator of its purity. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and the heat of fusion.[1][2]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The onset temperature of the melting peak is typically reported as the melting point.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-bromo-2-fluoro-3-iodobenzoate into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (50 mL/min).[2]

-

-

Data Analysis: The melting point is determined as the onset of the endothermic peak in the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Causality of Experimental Choices:

-

A slow heating rate is chosen to ensure thermal equilibrium within the sample, leading to a more accurate melting point determination.

-

The use of a nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

-

Hermetically sealing the pan is crucial for compounds that may sublime, ensuring that the observed thermal event is melting and not volatilization.

Expected Outcome: Based on the melting point of the analogous compound, Methyl 5-bromo-2-iodobenzoate (45-49 °C), it is anticipated that Methyl 5-bromo-2-fluoro-3-iodobenzoate will also be a solid at room temperature with a distinct melting range.[5]

Visualization of DSC Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination by the Shake-Flask Method

Solubility is a fundamental property that influences the bioavailability and formulation of a compound. The shake-flask method is the gold standard for determining the thermodynamic solubility of a substance.[6]

Principle: An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[6][7]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of Methyl 5-bromo-2-fluoro-3-iodobenzoate to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, and biorelevant media like FaSSIF).[7]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge the collected supernatant to further remove any suspended solids.

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Analyze the standard solutions and the saturated supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant, which represents its solubility in that solvent.

-

Causality of Experimental Choices:

-

Using an excess of the solid ensures that the solution becomes saturated, which is a prerequisite for determining thermodynamic solubility.

-

A prolonged equilibration time is necessary to ensure that the dissolution process has reached a true equilibrium.

-

Centrifugation and careful collection of the supernatant are critical to prevent undissolved solid from artificially inflating the measured solubility.

-

The choice of analytical method (HPLC-UV or LC-MS) depends on the chromophoric properties and ionization efficiency of the compound, as well as the required sensitivity.

Visualization of Solubility Determination Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation and confirmation of organic molecules.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. For Methyl 5-bromo-2-fluoro-3-iodobenzoate, ¹H and ¹³C NMR would be the primary techniques.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

Expected ¹H NMR Spectral Features:

-

A singlet for the methyl ester protons (-OCH₃) is expected in the range of 3.8-4.0 ppm.

-

The aromatic region will show signals for the two aromatic protons. Due to the complex substitution pattern, these protons will likely appear as doublets or multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the halogens and the ester group.

Expected ¹³C NMR Spectral Features:

-

A signal for the methyl carbon (-OCH₃) is expected around 50-60 ppm.

-

The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 160-170 ppm.

-

Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative halogens will show characteristic chemical shifts and may exhibit C-F coupling.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[8]

Experimental Protocol (Electron Ionization - MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct insertion probe.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to generate a molecular ion (M⁺˙).[8]

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum:

-

Molecular Ion (M⁺˙): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (358.93 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Fragment Ions: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for benzoic acid esters include the loss of the -OCH₃ group or the -COOCH₃ group.

Visualization of Structural Confirmation Workflow:

Caption: Workflow for Structural Confirmation by NMR and MS.

Conclusion

This technical guide has outlined the predicted physical properties of Methyl 5-bromo-2-fluoro-3-iodobenzoate and provided detailed, authoritative protocols for their experimental determination. For researchers and drug development professionals, the application of these standardized methodologies is crucial for obtaining accurate and reliable data. A thorough characterization of the melting point, solubility, and spectral properties will facilitate the rational design of future experiments, the development of suitable formulations, and the overall advancement of research involving this promising compound.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

PMC. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

-

SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Magnetic Resonance in Chemistry. (1990).

Sources

- 1. westlab.com [westlab.com]

- 2. scielo.br [scielo.br]

- 3. torontech.com [torontech.com]

- 4. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 5. Methyl 5-bromo-2-iodobenzoate 97 181765-86-6 [sigmaaldrich.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. raytor.com [raytor.com]

- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

Methodological & Application

Suzuki-Miyaura coupling with Methyl 5-bromo-2-fluoro-3-iodobenzoate.

Application Note: High-Fidelity Chemoselective Suzuki-Miyaura Coupling of Methyl 5-bromo-2-fluoro-3-iodobenzoate

Executive Summary

Methyl 5-bromo-2-fluoro-3-iodobenzoate is a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for orthogonal functionalization: the ester (C1), the fluoride (C2, via SNAr), and two halides with differentiated reactivity (C3-I and C5-Br).

This guide details the protocol for site-selective Suzuki-Miyaura cross-coupling , exploiting the kinetic disparity between the C–I and C–Br bonds. By strictly controlling catalyst ligand architecture and reaction temperature, researchers can exclusively functionalize the C3-position (Iodine) while preserving the C5-Bromine for subsequent elaboration.

Mechanistic Principles & Selectivity Logic

The success of this protocol relies on the rate of Oxidative Addition (OA) , the rate-determining step in the catalytic cycle for aryl halides.[1]

-

Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

-

Electronic Activation: The C3-position is ortho to the fluorine atom. The strong inductive electron-withdrawing effect (-I) of fluorine lowers the electron density at C3, making it more electrophilic and accelerating the insertion of Pd(0).

-

Steric Considerations: While C3 is sterically more crowded (flanked by F and H) than C5 (flanked by H and H), the electronic lability of the C–I bond overrides steric hindrance under mild conditions.

Diagram 1: Selectivity Energy Landscape

Caption: Kinetic pathway comparison showing the preferential oxidative addition of Palladium into the C-I bond (Path A) versus the C-Br bond (Path B).

Experimental Protocols

Protocol A: C3-Selective Coupling (The "Iodine First" Strategy)

Objective: Couple an aryl boronic acid at C3 while retaining the C5-Bromine.[2]

Reagents & Conditions:

| Component | Reagent | Equiv.[1][3][4][5][6][7] | Role |

| Substrate | Methyl 5-bromo-2-fluoro-3-iodobenzoate | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid (Ar-B(OH)₂) | 1.05 | Nucleophile (Limiting equiv. prevents over-coupling) |

| Catalyst | Pd(dppf)Cl₂ · DCM | 0.03 (3 mol%) | Catalyst. Bidentate ligand stabilizes Pd and prevents isomerization. |

| Base | Na₂CO₃ (2.0 M aq.) | 2.5 | Activates boronic acid.[4][6][7] Mild enough to spare ester. |

| Solvent | 1,4-Dioxane | [0.2 M] | Miscible with water, good solubility for benzoate. |

| Temperature | 60 °C | - | CRITICAL: Do not exceed 70°C to protect C-Br. |

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen exclusion is vital to prevent homocoupling of the boronic acid.

-

Solvent Addition: Inject degassed 1,4-Dioxane via syringe.

-

Base Addition: Inject degassed 2.0 M Na₂CO₃ aqueous solution.

-

Reaction: Place in a pre-heated block at 60 °C . Stir vigorously (1000 rpm) to ensure biphasic mixing.

-

Monitoring: Check by HPLC or TLC after 2 hours. The starting material (Iodide) should be consumed. The C5-Bromide product should be the dominant peak.

-

Note: If C-Br coupling (bis-aryl) is observed (>5%), lower temp to 50°C.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential C5-Coupling (The "Bromine Second" Strategy)

Objective: Functionalize the remaining C5-Bromine on the product from Protocol A.

Reagents & Conditions:

| Component | Reagent | Equiv.[1][3][4][5][6][7] | Role |

| Substrate | Product from Protocol A | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid (Different R-group) | 1.5 | Excess ensures conversion of the sluggish Bromide. |

| Catalyst | Pd(OAc)₂ (2%) + XPhos (4%) | - | "Buchwald G2" system. Highly active for deactivated/hindered bromides. |

| Base | K₃PO₄ (3.0 M aq.) | 3.0 | Stronger base facilitates transmetallation for difficult substrates. |

| Solvent | Toluene / Water (10:1) | [0.2 M] | High boiling point allowed. |

| Temperature | 100 °C | - | High energy required to break C-Br bond. |

Step-by-Step Procedure:

-

Setup: Charge vial with Protocol A Product (1.0 equiv), 2nd Boronic Acid (1.5 equiv), Pd(OAc)₂ , and XPhos ligand.

-

Inert Atmosphere: Evacuate/Backfill with Argon (3x).

-

Solvent/Base: Add degassed Toluene and K₃PO₄ solution.

-

Reaction: Heat to 100 °C for 4–12 hours.

-

Workup: Standard extraction and purification.

Workflow Visualization

Diagram 2: Sequential Functionalization Logic

Caption: Operational workflow for the sequential functionalization of the di-halo benzoate scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of C-Br (Hydrodebromination) | Over-reduction during Step 1. | Switch solvent to Toluene (non-protic source). Reduce reaction time. Ensure Boronic Acid is not in large excess. |

| Low Conversion (Step 1) | Catalyst deactivation or poor solubility. | Switch to Pd(PPh₃)₄ (tetrakis). Increase solvent volume. |

| Bis-coupling (Selectivity loss) | Temperature too high (>70°C). | Strictly control oil bath temperature. Add boronic acid slowly (syringe pump) to keep concentration low. |

| Ester Hydrolysis | Base is too strong or reaction too long. | Use K₃PO₄ instead of Carbonate. Avoid hydroxide bases. Ensure water ratio is low (e.g., 9:1 Dioxane:Water). |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483.[3] [Link]

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[6] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. [Link]

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]

-

Lange, H. et al. "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles." Tetrahedron, 2012 , 68(30), 5987-6009. (Provides analogous context for halo-selectivity). [Link]

Sources

- 1. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Regioselective Sonogashira Cross-Coupling of Methyl 5-bromo-2-fluoro-3-iodobenzoate

Authored by: A Senior Application Scientist

Introduction

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation is indispensable for the synthesis of a vast array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[2][3][4] Polyfunctionalized aromatic compounds, such as Methyl 5-bromo-2-fluoro-3-iodobenzoate, are particularly valuable building blocks.[5] The presence of multiple, electronically distinct halogen substituents offers the potential for sequential, site-selective functionalization, allowing for the construction of complex molecular architectures.[5][6]

This guide provides a detailed protocol and technical insights for the regioselective Sonogashira cross-coupling of Methyl 5-bromo-2-fluoro-3-iodobenzoate. We will delve into the mechanistic underpinnings that govern the reaction's selectivity, provide a field-proven experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.

Mechanistic Rationale and Regioselectivity

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[7][8] The reaction proceeds through two interconnected catalytic cycles, as depicted below.[7]

The Dual Catalytic Cycle

The generally accepted mechanism involves a palladium cycle and a copper cycle that work in concert.[9]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[10]

-

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[7][11] This step increases the nucleophilicity of the alkyne.

-

Transmetalation : The copper acetylide then transfers the acetylenic group to the palladium(II) complex in a step called transmetalation.[10]

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[9]

Causality of Regioselectivity

For polyhalogenated substrates like Methyl 5-bromo-2-fluoro-3-iodobenzoate, the selectivity of the Sonogashira coupling is dictated by the relative reactivity of the carbon-halogen bonds. The rate of oxidative addition of the palladium catalyst to the aryl halide is the determining factor.[6] The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br >> C-Cl > C-F [6][10]

This trend is governed by the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest among the halogens present in the substrate, making it the most susceptible to cleavage and oxidative addition by the Pd(0) catalyst.[6] Consequently, the Sonogashira coupling will occur selectively at the iodine-bearing position (C-3), leaving the bromine and fluorine atoms intact for potential subsequent transformations. The electron-withdrawing nature of the ester and fluorine groups can further enhance the reactivity of the aryl iodide.[11]

Detailed Experimental Protocol

This protocol describes the regioselective Sonogashira coupling of Methyl 5-bromo-2-fluoro-3-iodobenzoate with phenylacetylene as a model terminal alkyne.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Methyl 5-bromo-2-fluoro-3-iodobenzoate | >98% | Commercial | |

| Phenylacetylene | >98% | Commercial | Should be freshly distilled if stored for an extended period. |

| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst grade | Commercial | A common and reliable palladium precursor.[12] |

| Copper(I) Iodide (CuI) | >99% | Commercial | Should be a fine, off-white powder. Discolored (green/brown) CuI should not be used. |

| Triethylamine (TEA) | Anhydrous, >99.5% | Commercial | Acts as both the base and a solvent. Should be freshly distilled over CaH₂. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Used as a co-solvent. |

| Ethyl acetate | ACS grade | Commercial | For work-up and chromatography. |

| Hexanes | ACS grade | Commercial | For chromatography. |

| Saturated aqueous NH₄Cl | Lab prepared | For quenching the reaction. | |

| Brine (Saturated aqueous NaCl) | Lab prepared | For washing during work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | For drying the organic layer. | |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

| Schlenk flask and other glassware | Must be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). |

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

-

To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-fluoro-3-iodobenzoate (1.0 mmol, 392.9 mg).

-

Add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14.0 mg, 2 mol%) and Copper(I) Iodide (0.04 mmol, 7.6 mg, 4 mol%).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[13]

2. Reagent Addition

-

Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

-

Stir the resulting suspension at room temperature for 5-10 minutes until the solids are well-dispersed.

-

Slowly add phenylacetylene (1.1 mmol, 112.4 mg, 0.12 mL) via syringe over 2-3 minutes. A slight excess of the alkyne ensures complete consumption of the aryl iodide.

3. Reaction Monitoring

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent.

-

The reaction is typically complete within 2-4 hours. The disappearance of the starting aryl iodide spot on the TLC plate indicates completion.

4. Work-up and Extraction

-

Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). This step neutralizes the excess base and precipitates copper salts.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexanes), is typically effective.

-

Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the purified product, Methyl 5-bromo-2-fluoro-3-(phenylethynyl)benzoate, as a solid.

6. Characterization

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary of Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Substrate Ratio | Aryl Iodide : Alkyne = 1 : 1.1 | A slight excess of the alkyne drives the reaction to completion. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | An effective and commercially available catalyst for Sonogashira couplings.[12] |

| Copper Co-catalyst | CuI (4 mol%) | Accelerates the reaction by facilitating the formation of the copper acetylide.[7][10] |

| Base | Triethylamine (TEA) | Serves as the base to deprotonate the alkyne and neutralizes the H-X formed during the reaction.[14] |

| Solvent System | THF / TEA (1:1 v/v) | A common solvent system that provides good solubility for the reactants and catalysts.[14] |

| Temperature | Room Temperature (approx. 20-25 °C) | The high reactivity of the aryl iodide allows the reaction to proceed efficiently at mild temperatures.[10] |

| Reaction Time | 2-4 hours | Monitor by TLC for completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling of the alkyne (Glaser coupling).[13] |

Experimental Workflow Visualization

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Poor quality of reagents (e.g., wet solvents/base, old alkyne). | 1. Use a more active Pd(0) source like Pd(PPh₃)₄.2. Ensure all solvents and reagents are strictly anhydrous. Use freshly distilled triethylamine and phenylacetylene. |

| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen in the reaction flask.[13] | 1. Ensure the reaction setup is rigorously degassed (evacuate/backfill cycle or sparging with inert gas).2. Maintain a positive pressure of inert gas throughout the reaction. |

| Reaction at the Bromine Site | High reaction temperature or prolonged reaction time. | 1. Maintain the reaction at room temperature. The C-I bond is significantly more reactive.[10]2. Do not let the reaction run for an excessively long time after the starting material is consumed. |

| Darkening of the Reaction Mixture (Catalyst Decomposition) | 1. Impurities in reagents.2. Reaction temperature too high. | 1. Use high-purity reagents and solvents.2. If heating is necessary for other substrates, do not exceed 50-60 °C for this type of coupling to maintain catalyst stability. |

| Difficulty in Product Purification | 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of side products. | 1. Ensure the reaction goes to completion by TLC monitoring.2. Optimize the chromatography conditions (solvent system, silica gel quality) for better separation. |

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Ariafard, A., et al. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis. [Link]

-

Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

-

Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

-

Neves, A. C. S., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [Link]

-

Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. ResearchGate. [Link]

-

ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. [Link]

-

Study Prep in Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction?. [Link]

-

Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

-

Wang, Z., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]

-

Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

Dander, J. E., & Garg, N. K. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

-

Teye, J., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]

-

So, C. M., et al. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society. [Link]

-

Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

-

Zihrul, P., et al. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

OpenOChem Learn. (n.d.). Sonogashira Coupling. [Link]

-

Heravi, M. M., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-

Pu, W., et al. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. [Link]

-

IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

-

Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. [Link]

-

K戽, A. S., et al. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]

-